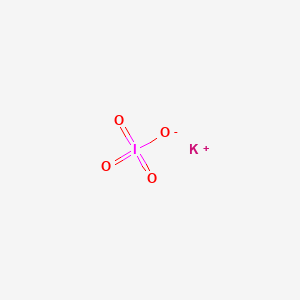

potassium;periodate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4.K/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVZDOGVDJCCCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]I(=O)(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IKO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.000 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Periodate (KIO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium periodate (B1199274) (KIO₄) is a powerful and selective oxidizing agent with significant applications in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its physical characteristics, solubility, reactivity, and thermal stability. Detailed experimental protocols for its key applications, such as the Malaprade reaction for the oxidative cleavage of vicinal diols, are presented. Quantitative data are summarized in structured tables for ease of reference, and a mechanistic pathway is visualized using the DOT language to facilitate a deeper understanding of its chemical behavior.

Introduction

Potassium periodate is an inorganic salt composed of a potassium cation (K⁺) and a periodate anion (IO₄⁻). The iodine atom in the periodate ion exists in its highest oxidation state of +7, making KIO₄ a potent oxidizing agent.[1] Unlike sodium periodate, potassium periodate is primarily available as the metaperiodate (KIO₄) and is characterized by its relatively low solubility in water. Its unique reactivity and selectivity make it an invaluable tool in various chemical transformations, particularly in the cleavage of carbon-carbon bonds in 1,2-diols, a reaction famously known as the Malaprade reaction.[2][3] This guide aims to provide a detailed technical resource on the chemical properties and applications of potassium periodate for professionals in research and development.

Physical and Chemical Properties

Potassium periodate is a white, odorless, crystalline solid.[4] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of Potassium Periodate

| Property | Value |

| Molecular Formula | KIO₄ |

| Molar Mass | 230.00 g/mol |

| Appearance | White crystalline powder |

| Density | 3.618 g/cm³ |

| Melting Point | 582 °C (decomposes) |

Table 2: Solubility of Potassium Periodate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.17 |

| 20 | 0.42 |

| 80 | 4.44 |

| 100 | 7.87 |

Reactivity and Oxidizing Properties

The primary chemical characteristic of potassium periodate is its strong oxidizing nature. The standard electrode potential for the reduction of periodate to iodate (B108269) in acidic solution is a key indicator of its oxidizing strength.

Half-Reaction: IO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → IO₃⁻(aq) + H₂O(l) Standard Reduction Potential (E°): +1.6 V[1]

This high positive potential indicates that periodate is a strong oxidizing agent, capable of oxidizing a wide range of substrates.

Thermal Decomposition

Upon heating to its melting point of 582 °C, potassium periodate decomposes to form potassium iodate (KIO₃) and oxygen gas.[4]

Decomposition Reaction: 2KIO₄(s) → 2KIO₃(s) + O₂(g)

Malaprade Reaction: Oxidative Cleavage of Vicinal Diols

One of the most significant applications of potassium periodate in organic synthesis is the Malaprade reaction, which involves the selective oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-diols) to yield two carbonyl compounds (aldehydes or ketones).[2][3] This reaction is highly specific for vicinal diols and proceeds under mild conditions, typically in aqueous or alcoholic solutions.[5][6]

The mechanism involves the formation of a cyclic periodate ester intermediate, which then undergoes a concerted rearrangement to break the C-C bond and form the carbonyl products.[7]

Experimental Protocols

General Experimental Protocol for the Malaprade Reaction

This protocol provides a general procedure for the oxidative cleavage of a vicinal diol using potassium periodate. The specific conditions may need to be optimized for different substrates.

Materials:

-

Vicinal diol

-

Potassium periodate (KIO₄)

-

Solvent (e.g., water, methanol, ethanol, or a mixture)

-

Stirring apparatus

-

Reaction vessel

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the vicinal diol in a suitable solvent in a reaction vessel equipped with a stirrer.

-

Addition of Oxidant: Add a stoichiometric amount or a slight excess of potassium periodate to the solution. The reaction is often carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, filter the reaction mixture to remove the insoluble potassium iodate byproduct.

-

If the product is soluble in an organic solvent, extract the aqueous filtrate with a suitable organic solvent.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as distillation, recrystallization, or column chromatography, to obtain the desired aldehyde or ketone.

Visualizations

Malaprade Reaction Mechanism

The following diagram illustrates the key steps in the mechanism of the Malaprade reaction.

References

- 1. Periodate - Wikipedia [en.wikipedia.org]

- 2. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 3. Malaprade Reaction (Chapter 77) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Malaprade Glycol Oxidative Cleavage | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. inorganic chemistry - Standard Half-Cell Reduction Potential for Periodate to Iodine - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Technical Guide to the Synthesis of Potassium Periodate from Potassium Iodate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the primary methods for the synthesis of potassium periodate (B1199274) (KIO₄) from potassium iodate (B108269) (KIO₃). The document details established experimental protocols, presents quantitative data for comparison, and includes workflow visualizations to elucidate the synthesis pathways. Potassium periodate is a potent oxidizing agent with significant applications in organic synthesis, including the cleavage of vicinal diols, making its efficient preparation a key focus in chemical research and pharmaceutical development.[1]

Introduction

Potassium periodate (KIO₄) is an inorganic salt that serves as a powerful and selective oxidizing agent in various chemical transformations.[2][3] Unlike many other periodates, it is primarily available in the metaperiodate form.[2][4][5] Its utility in the pharmaceutical and fine chemical industries, particularly for reactions like the Malaprade oxidation, necessitates reliable and well-documented synthesis protocols.[1] This guide focuses on the conversion of the more readily available potassium iodate to potassium periodate through common oxidative methods.

Synthesis Methodologies

The preparation of potassium periodate from potassium iodate predominantly involves the oxidation of the iodine atom from a +5 to a +7 state. The most common and well-documented methods include oxidation by chlorine gas in an alkaline medium and a chlorine-free method utilizing persulfate salts. An electrochemical approach also presents a greener alternative.[4][6]

Oxidation by Chlorine in Alkaline Medium

This is a widely used method for synthesizing potassium periodate.[1] It involves bubbling chlorine gas through a hot, alkaline solution of potassium iodate.[2][4][7] The overall reaction is as follows:

KIO₃ + Cl₂ + 2KOH → KIO₄ + 2KCl + H₂O[1][2][3]

The low solubility of potassium periodate in water facilitates its separation from the more soluble potassium chloride and unreacted starting materials upon cooling.[1][4]

Experimental Protocol:

A detailed experimental protocol for this method is outlined below, based on common laboratory practices.[3][7]

-

Preparation of Reactant Solution:

-

Dissolve 5.0 g of potassium iodate (KIO₃) and 6.0 g of potassium hydroxide (B78521) (KOH) in approximately 80-85 mL of distilled water in a beaker.

-

Heat the solution to boiling to ensure all solids are completely dissolved. It is crucial that all the potassium iodate dissolves to ensure a complete reaction.[7]

-

-

Chlorine Gas Generation:

-

In a separate gas generation flask (e.g., an Erlenmeyer flask), place a source of chlorine, such as trichloroisocyanuric acid (TCCA) tablets or calcium hypochlorite.

-

Carefully add a mineral acid, such as 15% hydrochloric acid, dropwise to the chlorine source to initiate a steady stream of chlorine gas.[3][7] Caution: Chlorine gas is toxic and corrosive; this step must be performed in a well-ventilated fume hood.

-

-

Reaction:

-

Bubble the generated chlorine gas through the hot, boiling solution of potassium iodate and potassium hydroxide.

-

Continue bubbling the chlorine gas until the solution no longer absorbs it, which indicates the completion of the reaction. The solution may change color during this process.[7]

-

-

Precipitation and Isolation:

-

Once the reaction is complete, remove the heat source and allow the solution to cool.

-

To maximize the precipitation of potassium periodate, the solution should be slightly acidified. Dropwise addition of nitric acid is recommended as it does not get reduced by the periodate.[7] This step converts the more soluble orthoperiodate species to the less soluble metaperiodate.[7]

-

Cool the mixture in an ice bath to further decrease the solubility of the product.

-

-

Purification:

-

Collect the precipitated white crystals of potassium periodate by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water to remove residual potassium chloride and other impurities.

-

Dry the purified potassium periodate in a desiccator or a low-temperature oven.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 5.0 g KIO₃, 6.0 g KOH | [7] |

| Chlorine Source | TCCA + 15% HCl | [7] |

| Reaction Temperature | Boiling | [7] |

| Product | Potassium Metaperiodate (KIO₄) | [7] |

Logical Workflow for Chlorine-Based Synthesis:

Caption: Workflow for the synthesis of KIO₄ via chlorine oxidation.

Oxidation by Persulfate (Chlorine-Free Method)

For laboratories where the use of chlorine gas is not ideal, a persulfate-based oxidation offers a viable alternative.[8] This method uses a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈), to oxidize potassium iodate in a hot, alkaline solution.

Experimental Protocol:

The following protocol is based on a demonstrated chlorine-free synthesis.[8]

-

Preparation of Reactant Solution:

-

In a reaction vessel, add 16.8 g of potassium iodate (KIO₃) to a volume of water.

-

Add 15 g of potassium hydroxide (KOH) to the mixture and heat the solution to boiling with stirring.[8]

-

-

Oxidation:

-

Isolation of Crude Product:

-

After the reaction, add approximately 150 mL of boiling distilled water to dissolve the potassium sulfate (B86663) byproduct.[8]

-

Cool the solution in a water bath to precipitate the crude potassium periodate.

-

-

Conversion to Metaperiodate and Purification:

-

The resulting solution will be strongly basic. To convert the soluble orthoperiodate to the less soluble metaperiodate and induce precipitation, the solution must be neutralized and then slightly acidified.[8][9]

-

Carefully add nitric acid dropwise while monitoring the pH with pH paper until the solution is slightly acidic.[8]

-

Cool the acidified solution to maximize the precipitation of potassium metaperiodate.

-

Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry.

-

The product can be further purified by recrystallization from boiling water.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 16.8 g KIO₃, 15 g KOH | [8] |

| Oxidizing Agent | 23 g K₂S₂O₈ | [8] |

| Reaction Temperature | Boiling | [8] |

| Acidification Agent | Nitric Acid | [8] |

| Product | Potassium Metaperiodate (KIO₄) | [8] |

Logical Workflow for Persulfate-Based Synthesis:

Caption: Workflow for the synthesis of KIO₄ using persulfate oxidation.

Electrochemical Synthesis

Electrochemical oxidation of potassium iodate to periodate represents a green and sustainable approach to this synthesis.[6] This method avoids the use of hazardous chemical oxidants like chlorine gas. However, the low solubility of potassium iodate can limit the efficiency of this process.[4] The synthesis is typically carried out in a divided electrochemical cell, often at an alkaline pH, using anodes with high oxygen evolution overpotential, such as lead dioxide (PbO₂) or boron-doped diamond (BDD) anodes.[6] While detailed, standardized laboratory protocols are less commonly published than for chemical methods, the principle involves the direct anodic oxidation of iodate to periodate.

Safety and Handling

-

Potassium periodate is a strong oxidizing agent and should be handled with care.[2][3] Avoid contact with combustible materials.

-

Potassium hydroxide is highly corrosive.[7] Protective gloves and eyewear are essential.

-

Chlorine gas is toxic and corrosive.[7] All procedures involving chlorine gas must be conducted in a certified fume hood.

-

Persulfates are strong oxidizers and can be irritating.

Conclusion

The synthesis of potassium periodate from potassium iodate can be effectively achieved through several methods, with the chlorine-based and persulfate-based oxidation routes being the most accessible for laboratory-scale preparations. The choice of method may depend on the availability of reagents and safety infrastructure. The chlorine method is a traditional and robust approach, while the persulfate method provides a safer, chlorine-free alternative. Electrochemical synthesis is an emerging green technology that offers a more sustainable route for larger-scale production. This guide provides the necessary technical details for researchers and professionals to select and implement the most suitable protocol for their specific needs.

References

- 1. Potassium periodate | 7790-21-8 | Benchchem [benchchem.com]

- 2. Potassium periodate - Sciencemadness Wiki [sciencemadness.org]

- 3. youtube.com [youtube.com]

- 4. Potassium periodate - Wikipedia [en.wikipedia.org]

- 5. Potassium periodate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 8. youtube.com [youtube.com]

- 9. Sciencemadness Discussion Board - Synthesis of potassium metaperiodate by persulfate method - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Technical Guide to the Solubility of Potassium Periodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of potassium periodate (B1199274) (KIO₄), a potent oxidizing agent with significant applications in chemical synthesis, analytics, and pharmaceutical development. Understanding the solubility of this compound in various media is critical for its effective application in laboratory and industrial settings.

Aqueous Solubility of Potassium Periodate

Potassium periodate exhibits limited but temperature-dependent solubility in water. As the temperature of the water increases, the amount of potassium periodate that can be dissolved also increases significantly. This property is crucial for processes such as recrystallization for purification and for controlling reaction kinetics in aqueous media.

Data Presentation: Solubility in Water

The following table summarizes the quantitative solubility data of potassium periodate in water at various temperatures, compiled from multiple sources.[1][2][3][4][5][6][7][8]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.17 |

| 10 | 0.28 |

| 20 | 0.42 |

| 30 | 0.65 |

| 40 | 1.0 |

| 60 | 2.1 |

| 80 | 4.4 - 4.44 |

| 90 | 5.9 |

| 100 | 7.87 |

Solubility of Potassium Periodate in Organic Solvents

In contrast to its behavior in water, potassium periodate is generally characterized by its poor solubility in most common organic solvents. This low solubility is a key factor in its use in specific organic reactions where the reagent is required to be present in a solid phase or in very low concentrations.

Data Presentation: Solubility in Organic Solvents

| Solvent | Common Abbreviation | Qualitative Solubility |

| Ethanol | EtOH | Insoluble[1][5][9] |

| Methanol | MeOH | Sparingly soluble |

| Acetone | - | Sparingly soluble |

| Dimethylformamide | DMF | Sparingly soluble |

| Dimethyl sulfoxide | DMSO | Sparingly soluble |

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a salt like potassium periodate in a given solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Methodology: Isothermal Saturation and Gravimetric Analysis

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium periodate to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a magnetic stirrer in a temperature-controlled water bath.

-

Allow the undissolved solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Immediately filter the withdrawn sample through a fine-porosity filter to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Gently heat the dish to evaporate the solvent completely, leaving behind the dissolved potassium periodate.

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved potassium periodate is the final mass of the dish minus the initial mass of the empty dish.

-

The solubility can then be expressed in grams per 100 mL of the solvent.

-

Visualizations

To aid in the understanding of the experimental workflow for determining solubility, the following diagram is provided.

Caption: Experimental workflow for determining the solubility of potassium periodate.

Applications in Drug Development and Research

The distinct solubility profile of potassium periodate is leveraged in various applications within the pharmaceutical and research sectors:

-

Organic Synthesis: Its insolubility in many organic solvents allows for its use as a solid-phase oxidant, simplifying product purification. It is notably used for the oxidative cleavage of vicinal diols, a reaction crucial in carbohydrate chemistry and the synthesis of complex organic molecules.

-

Analytical Chemistry: The low aqueous solubility of potassium periodate can be utilized for the gravimetric determination of potassium.

-

Histology: In biological research, it is used as an oxidizing agent in staining procedures, such as the periodic acid-Schiff (PAS) stain, to visualize polysaccharides and other macromolecules.

References

- 1. chembk.com [chembk.com]

- 2. Potassium periodate - Sciencemadness Wiki [sciencemadness.org]

- 3. Potassium periodate - Wikipedia [en.wikipedia.org]

- 4. Potassium periodate 99.8 , ACS reagent Periodic acid potassium salt [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Potassium Metaperiodate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 7. 高碘酸钾 99.8%, ACS reagent | Sigma-Aldrich [sigmaaldrich.com]

- 8. Potassium periodate 99.8 , ACS reagent Periodic acid potassium salt [sigmaaldrich.com]

- 9. Potassium periodate [yifachemical.com]

Potassium Periodate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for potassium periodate (B1199274) (KIO₄). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively. This document summarizes key quantitative data, outlines emergency procedures, and provides visual aids to reinforce safety protocols.

Chemical and Physical Properties

Potassium periodate is a white, odorless, crystalline powder.[1] It is a powerful oxidizing agent with the chemical formula KIO₄ and a molecular weight of 230.00 g/mol .[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | KIO₄ | [1] |

| Molecular Weight | 230.00 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Odor | Odorless | [1] |

| Melting Point | 582 °C (1,080 °F) - decomposes | [1][2] |

| Density | 3.618 g/cm³ | [1] |

| Solubility in Water | 0.42 g/100 mL at 20 °C | [1] |

| pH | 5.5 (5 g/L aqueous solution) | [3] |

Toxicological Data

Potassium periodate is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[4][5] While comprehensive toxicological data is not fully available for all endpoints, the known effects are summarized below.

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | No data available | --- | [6] |

| Acute Dermal Toxicity (LD50) | No data available | --- | [6] |

| Acute Inhalation Toxicity (LC50) | No data available | --- | [6] |

| Aquatic Toxicity (LC50) | > 0.17 mg/L (96 hours) | Oncorhynchus mykiss (rainbow trout) |

Note: The toxicological properties of potassium periodate have not been thoroughly investigated.[2] It is known to cause irritation to the skin, eyes, and respiratory tract.[4][5] Ingestion may lead to gastrointestinal irritation.[5]

GHS Hazard Classification and Pictograms

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication. Potassium periodate is classified in the following hazard categories:

Caption: GHS hazard pictograms and statements for potassium periodate.

Handling and Storage Precautions

Proper handling and storage are critical to prevent accidents and exposure.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.

-

Use only in a well-ventilated area or under a chemical fume hood.[4][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Keep away from clothing and other combustible materials.[7]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Store away from combustible materials and reducing agents.[5]

-

Avoid storage on wood floors.[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling potassium periodate to minimize exposure.

References

- 1. Potassium periodate - Wikipedia [en.wikipedia.org]

- 2. geneseo.edu [geneseo.edu]

- 3. fiveable.me [fiveable.me]

- 4. Potassium periodate - Sciencemadness Wiki [sciencemadness.org]

- 5. Potassium periodate | 7790-21-8 | Benchchem [benchchem.com]

- 6. Potassium Periodate Meta SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Thermal Decomposition of Potassium Periodate to Potassium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of potassium periodate (B1199274) (KIO₄) into potassium iodate (B108269) (KIO₃). The following sections detail the thermodynamic and kinetic parameters of this reaction, comprehensive experimental protocols for its characterization, and visual representations of the decomposition pathway and analytical workflow.

Reaction Overview and Stoichiometry

The thermal decomposition of potassium periodate primarily yields potassium iodate and oxygen gas. The balanced chemical equation for this reaction is:

2 KIO₄(s) → 2 KIO₃(s) + O₂(g)

This decomposition is a critical consideration in applications where potassium periodate is subjected to elevated temperatures, such as in certain chemical syntheses or as an oxidizing agent in various formulations.

Thermodynamic and Kinetic Data

The thermal decomposition of potassium periodate has been characterized by various thermodynamic and kinetic parameters. The data presented below has been compiled from multiple studies to provide a comprehensive overview.

Table 1: Thermodynamic Data for the Decomposition of Potassium Periodate

| Parameter | Value | Notes |

| Decomposition Onset Temperature | 280 - 300 °C | Determined by DSC/TGA, representing the kinetically controlled onset of decomposition.[1] |

| Reported Decomposition Temperature | 582 °C | Often cited in chemical handbooks, likely representing rapid decomposition or the melting point of the product, potassium iodate.[2][3][4] |

| Standard Enthalpy of Formation (ΔHf°) | ||

| KIO₄(s) | -460 kJ/mol | |

| KIO₃(s) | -508.4 kJ/mol | [5][6] |

| Enthalpy of Decomposition (ΔHrxn°) | -96.8 kJ/mol of KIO₄ | Calculated from the standard enthalpies of formation. The reaction is exothermic. |

Table 2: Kinetic Parameters for the Isothermal Decomposition of Potassium Periodate

| Parameter | Value / Model | Stage of Decomposition |

| Kinetic Model | Prout-Tompkins Equation | Acceleratory Stage (α ≈ 0 - 0.5)[5][6][7] |

| Contracting Sphere/Area Model | Decay Stage (α > 0.5)[5][6][8] | |

| Activation Energy (Ea) | 203 - 213 kJ/mol | Determined by isoconversional methods. |

Experimental Protocols

The following protocols outline detailed methodologies for the characterization of the thermal decomposition of potassium periodate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the mass loss of potassium periodate as a function of temperature, which corresponds to the release of oxygen gas.

Objective: To determine the onset and completion temperatures of decomposition and to quantify the mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

| Parameter | Specification | Rationale |

| Sample Mass | 5 - 10 mg | Ensures a detectable mass change while minimizing thermal gradients within the sample. |

| Crucible | Alumina or platinum | Chemically inert at high temperatures. |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents any oxidative side reactions. |

| Flow Rate | 20 - 50 mL/min | Ensures a stable and inert environment around the sample. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution and experiment time. |

| Temperature Range | Ambient to 700 °C | Covers the entire decomposition process. |

Procedure:

-

Tare the TGA balance with an empty crucible.

-

Accurately weigh 5-10 mg of finely ground potassium periodate into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the inert gas at the specified flow rate for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 700 °C at a constant rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and completion temperatures of the decomposition, as well as the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal decomposition of potassium periodate, allowing for the determination of the enthalpy of decomposition and the decomposition temperature.

Objective: To determine the temperature and enthalpy of the decomposition reaction.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Specification | Rationale |

| Sample Mass | 2 - 5 mg | A smaller sample size ensures better thermal contact and resolution of thermal events. |

| Crucible | Hermetically sealed aluminum pans | Prevents the loss of any volatile products before decomposition and contains any pressure buildup from oxygen evolution. |

| Reference | Empty, hermetically sealed aluminum pan | Provides a baseline for the heat flow measurement. |

| Atmosphere | Inert gas (Nitrogen or Argon) | Maintains an inert environment. |

| Flow Rate | 20 - 50 mL/min | Ensures a stable thermal environment. |

| Heating Rate | 10 °C/min | Consistent with the TGA heating rate for direct comparison of thermal events. |

| Temperature Range | Ambient to 600 °C | Sufficient to observe the decomposition exotherm. |

Procedure:

-

Accurately weigh 2-5 mg of finely ground potassium periodate into a hermetically sealed aluminum pan.

-

Prepare an identical empty pan as the reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the DSC cell with the inert gas at the specified flow rate.

-

Heat the sample and reference from ambient temperature to 600 °C at a constant rate of 10 °C/min.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC curve to identify the exothermic peak corresponding to the decomposition. Integrate the peak to determine the enthalpy of decomposition (ΔH).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the thermal decomposition of potassium periodate.

Decomposition Pathway

References

- 1. Potassium iodate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Potassium periodate - Sciencemadness Wiki [sciencemadness.org]

- 5. Potassium iodate - Sciencemadness Wiki [sciencemadness.org]

- 6. potassium iodate [chemister.ru]

- 7. webqc.org [webqc.org]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Chemistry of Potassium Periodate: A Technical Guide to its History and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, original synthesis, and modern preparative methods for potassium periodate (B1199274) (KIO₄). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this important oxidizing agent. This document delves into the seminal discovery of periodates and presents detailed experimental protocols for their synthesis. Quantitative data is summarized for easy reference, and key processes are visualized to facilitate understanding.

History and Discovery

The journey into the world of periodates, the highest oxoacid of iodine, began in 1833 with the work of German chemists Heinrich Gustav Magnus and C. F. Ammermüller.[1] Their groundbreaking research, published in Annalen der Physik und Chemie, detailed the discovery of periodic acid and its salts, including the potassium salt.[2][3]

The original synthesis reported by Ammermüller and Magnus involved the oxidation of an iodine solution by passing chlorine gas through it.[2][3] This pioneering work laid the foundation for subsequent investigations into the properties and applications of periodates. While the initial publication provides the first account of creating this new class of compounds, the detailed experimental procedures and characterization have been refined over the subsequent decades by numerous chemists.

Quantitative Data

A summary of the key physical and chemical properties of potassium periodate is presented in the table below for quick reference.

| Property | Value |

| Chemical Formula | KIO₄ |

| Molar Mass | 230.00 g/mol |

| Appearance | White crystalline powder |

| CAS Number | 7790-21-8 |

| Density | 3.618 g/cm³ |

| Melting Point | 582 °C (decomposes) |

| Solubility in Water | 0.17 g/100 mL (0 °C)0.42 g/100 mL (20 °C)4.44 g/100 mL (80 °C)7.87 g/100 mL (100 °C) |

| Crystal Structure | Tetragonal |

Experimental Protocols: Synthesis of Potassium Periodate

While the original synthesis by Ammermüller and Magnus was groundbreaking, modern methods have been optimized for yield and purity. The most common and reliable laboratory-scale synthesis involves the oxidation of potassium iodate (B108269) (KIO₃) with chlorine gas in an alkaline medium of potassium hydroxide (B78521) (KOH).

Materials and Equipment

-

Potassium iodate (KIO₃)

-

Potassium hydroxide (KOH)

-

Chlorine gas (Cl₂) source (e.g., from a cylinder or a chlorine generator)

-

Distilled water

-

Beaker or flask (500 mL)

-

Heating mantle or hot plate

-

Gas dispersion tube

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Ice bath

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

Detailed Methodology

-

Preparation of the Reaction Mixture: In a 500 mL beaker or flask, dissolve 10 grams of potassium iodate (KIO₃) and 15 grams of potassium hydroxide (KOH) in 100 mL of distilled water.

-

Heating and Chlorination: Gently heat the mixture to 60-70°C while stirring continuously. Once the solids have dissolved, begin bubbling a steady stream of chlorine gas through the solution using a gas dispersion tube.

-

Reaction Progression: Continue the chlorination for approximately 1-2 hours. The reaction is complete when the solution becomes acidic, which can be tested with litmus (B1172312) paper. During the reaction, a white precipitate of potassium periodate (KIO₄) will form. The overall chemical reaction is: KIO₃ + 2 KOH + Cl₂ → KIO₄ + 2 KCl + H₂O

-

Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of potassium periodate.

-

Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the collected solid several times with small portions of cold distilled water to remove soluble impurities, primarily potassium chloride (KCl).

-

Drying: Dry the purified potassium periodate in a drying oven at 100-110°C to a constant weight.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the modern synthesis of potassium periodate from potassium iodate.

Caption: Workflow for the synthesis of potassium periodate.

This diagram outlines the logical progression from the initial reactants to the final purified product, highlighting the key processes involved in the synthesis.

References

Potassium Periodate (CAS 7790-21-8): A Technical Guide for Scientific Professionals

An In-depth Overview of its Properties, Synthesis, and Applications in Research and Drug Development

Potassium periodate (B1199274) (KIO₄), identified by CAS number 7790-21-8, is an inorganic salt that serves as a potent and selective oxidizing agent in a multitude of scientific disciplines.[1][2][3] Composed of a potassium cation (K⁺) and a periodate anion (IO₄⁻), it is the potassium salt of periodic acid.[4] Unlike sodium periodate, it is primarily available in the metaperiodate form (KIO₄), as the corresponding orthoperiodate (K₅IO₆) has not been successfully synthesized.[1][4] Its unique reactivity, particularly in the oxidative cleavage of vicinal diols, makes it an indispensable tool in organic synthesis, analytical chemistry, and biochemistry, with significant applications in pharmaceutical development.[3][5][6]

Core Physicochemical Properties

Potassium periodate is a white, odorless, crystalline solid.[1][4] It exhibits poor solubility in cold water, which increases with temperature.[1][7] A key thermal property is its decomposition at 582 °C into potassium iodate (B108269) (KIO₃) and oxygen gas.[1][4] This compound is a strong oxidizer, especially in acidic solutions, a characteristic that underpins many of its applications.[1][7]

Table 1: Physicochemical and Spectral Data for Potassium Periodate

| Property | Value | Citations |

| Identifiers | ||

| CAS Number | 7790-21-8 | [2] |

| Molecular Formula | KIO₄ | [1][2][4] |

| IUPAC Name | potassium periodate | [3][8] |

| Synonyms | Potassium metaperiodate, Periodic acid potassium salt | [2][3][9] |

| Physical Properties | ||

| Molecular Weight | 230.00 g/mol | [2][4][10] |

| Appearance | White crystalline powder or colorless crystals | [1][3][4][7] |

| Density | 3.618 g/cm³ | [1][3][4] |

| Melting Point | 582 °C (1080 °F; 855 K) with decomposition | [1][3][11] |

| pH | 4.5 - 5.5 (in 5 g/L aqueous solution at 25 °C) | [9][12] |

| Solubility in Water | 0.17 g/100 mL (0 °C)0.42 g/100 mL (20 °C)4.44 g/100 mL (80 °C)7.87 g/100 mL (100 °C) | [1][7][13] |

| Spectral Data | ||

| Infrared (IR) Spectrum | Data available via NIST WebBook and other spectral databases | [3][8][14] |

| Raman Spectrum | Data available | [3][12] |

Synthesis of Potassium Periodate

The synthesis of potassium periodate is typically achieved through the oxidation of potassium iodate (KIO₃). Several methods exist, with common laboratory and industrial approaches involving chemical or electrochemical oxidation.[4][5]

A prevalent chemical synthesis involves the oxidation of an aqueous solution of potassium iodate using chlorine gas in the presence of potassium hydroxide.[1][4][14] The reaction proceeds as follows: KIO₃ + Cl₂ + 2 KOH → KIO₄ + 2 KCl + H₂O[1]

Alternative oxidizing agents such as potassium persulfate can also be employed, which avoids the use of hazardous chlorine gas.[15] Electrochemical methods, while also viable, can be limited by the low solubility of the potassium iodate starting material.[4][5] Recently, greener electrochemical synthesis and recycling protocols have been developed to provide more cost-efficient and sustainable access to periodates.[5][16]

Key Experimental Protocols

Potassium periodate's utility is best demonstrated through its application in established experimental procedures.

Spectrophotometric Determination of Manganese

This method leverages the oxidation of manganese (II) ions to the intensely colored permanganate (B83412) ion (MnO₄⁻) by potassium periodate in an acidic medium.[1][17][18] The concentration of manganese can then be determined colorimetrically.

Methodology:

-

Sample Preparation: A sample containing manganese is dissolved in acid. For solid samples like steel or biological materials, this involves digestion with acids (e.g., nitric and sulfuric acid) to bring the manganese into solution as Mn²⁺.[19]

-

Removal of Interferences: Any organic matter must be completely oxidized. Chloride ions can interfere and should be removed by evaporation with sulfuric acid.[19]

-

Oxidation: The clear, acidic solution is treated with phosphoric acid (to prevent the precipitation of iron phosphates and decolorize Fe³⁺) and a small amount of solid potassium periodate (approx. 0.3-0.5 g).[19]

-

Color Development: The solution is gently heated (e.g., in a boiling water bath) for 15-30 minutes to facilitate the complete oxidation of Mn²⁺ to the purple MnO₄⁻.[19] The reaction is: 2 Mn²⁺ + 5 IO₄⁻ + 3 H₂O → 2 MnO₄⁻ + 5 IO₃⁻ + 6 H⁺

-

Measurement: After cooling to room temperature, the solution is diluted to a known volume. The absorbance is measured using a spectrophotometer at approximately 525-530 nm.[1][18]

-

Quantification: The manganese concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard manganese solutions.[19]

Oxidative Modification of Glycoproteins (Malaprade Reaction)

A cornerstone application in glycobiology and bioconjugation is the selective oxidation of cis-diol groups within carbohydrate moieties of glycoproteins to generate reactive aldehydes.[5][6][18] This is known as the Malaprade reaction.[15] These aldehydes serve as chemical handles for subsequent ligation with hydrazide- or aminooxy-functionalized molecules for labeling, immobilization, or conjugation.[11][20]

Table 2: Typical Parameters for Periodate Oxidation of Glycoproteins

| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Citations |

| Glycoprotein (B1211001) Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL | [11] |

| Periodate Concentration | 1-2 mM | 10 - 20 mM | [9][11] |

| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | [11] |

| pH | 5.5 - 6.7 | 5.5 | [11][17] |

| Temperature | 4°C or Room Temperature | Room Temperature or 37°C | [9][11] |

| Incubation Time | 30 minutes | 30 - 60 minutes | [11][17] |

Methodology:

-

Glycoprotein Preparation: Prepare a solution of the purified glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).[11]

-

Periodate Solution Preparation: Immediately before use, prepare a stock solution of potassium or sodium periodate in the same buffer.[11]

-

Oxidation Reaction:

-

Protect the reaction from light, as periodate can be light-sensitive.

-

Add the periodate stock solution to the glycoprotein solution to achieve the desired final concentration (see Table 2). For selective oxidation of terminal sialic acids, which have a cis-diol on their exocyclic tail, a low concentration (1-2 mM) and low temperature (4°C) are used.[11][17] For more general oxidation of other sugars like mannose or galactose, higher concentrations (10-20 mM) are required.[9][11]

-

Incubate for the specified time and temperature.

-

-

Quenching: Stop the reaction by adding a quenching agent like glycerol (B35011) or sodium sulfite (B76179) to consume the excess periodate.[9]

-

Purification: Remove excess reagents and byproducts by buffer exchange, dialysis, or size-exclusion chromatography to yield the aldehyde-functionalized glycoprotein.

-

Hydrazide Ligation: The purified, oxidized glycoprotein is then reacted with a hydrazide-functionalized molecule (e.g., biotin-hydrazide, a fluorescent dye-hydrazide) to form a stable hydrazone bond.[11][20]

Applications in Research and Drug Development

The chemical properties of potassium periodate translate into a wide range of applications for researchers and drug development professionals.

-

Organic Synthesis: It is a key reagent for the oxidative cleavage of C-C bonds in vicinal diols to form aldehydes and ketones.[6][18] This reaction is fundamental in the synthesis of complex molecules and pharmaceutical intermediates.[5][6] For instance, periodate cleavage has been used in synthetic routes for drugs like the immunosuppressant mycophenolate mofetil and the cytotoxic agent epirubicin.[5][16]

-

Biochemistry and Glycobiology: The selective oxidation of carbohydrates is crucial for studying the structure and function of glycoproteins and polysaccharides.[3][6] The protocol described above is widely used to label cell surface glycans on living cells for imaging, to immobilize glycoproteins on surfaces for interaction studies, and to prepare glycoproteins for conjugation, a key step in creating antibody-drug conjugates (ADCs).[17][21]

-

Analytical Chemistry: Beyond manganese determination, it serves as a powerful oxidizing agent for the analysis of other substances, including certain organic compounds and phenothiazine (B1677639) drugs.[3][7] Its low solubility also makes it useful for the gravimetric determination of potassium.[4]

-

Pharmaceutical Development: Its role extends to the synthesis of various pharmaceutical intermediates where controlled oxidation is required.[3][6] The ability to selectively cleave bonds under mild conditions makes it valuable for multi-step syntheses of active pharmaceutical ingredients (APIs).[5][16]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Potassium periodate | IKO4 | CID 516896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Water quality-Determination of manganese-Potassium periodate spectrophotometric method [english.mee.gov.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Potassium periodate [webbook.nist.gov]

- 9. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potassium periodate [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. Hydrolysis of potassium periodate: ultracentrifugation, potentiometric titration, and Raman spectra - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. Potassium periodate [organic-chemistry.org]

- 14. Potassium periodate(7790-21-8) IR Spectrum [chemicalbook.com]

- 15. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 19. journal.environcj.in [journal.environcj.in]

- 20. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glycoprotein Analysis Using Protein Microarrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Potassium Periodate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium periodate (B1199274) (KIO₄) is an inorganic salt composed of a potassium cation (K⁺) and a periodate anion (IO₄⁻). It is a powerful oxidizing agent with significant applications in analytical chemistry, organic synthesis, and various industrial processes. This technical guide provides a comprehensive overview of the physical and chemical properties of potassium periodate powder, with a focus on its appearance, structural characteristics, and key analytical methodologies.

Physical and Chemical Properties

Potassium periodate is typically a white, odorless, crystalline powder.[1][2] It is stable under normal conditions but acts as a strong oxidizer, especially in the presence of combustible materials.[3]

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative physical and chemical properties of potassium periodate.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | KIO₄ | [1][4] |

| Molecular Weight | 230.00 g/mol | [2][4] |

| Appearance | White crystalline powder | [1] |

| Odor | Odorless | [1][2][4] |

| Density | 3.618 g/cm³ | [1] |

| Melting Point | 582 °C (decomposes) | [1][4] |

Table 2: Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 0 | 0.17 | [1] |

| Water | 20 | 0.42 | [1][4] |

| Water | 80 | 4.44 | [1] |

| Water | 100 | 7.87 | [1] |

| Ethanol | - | Insoluble |

Table 3: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | I4₁/a | [1] |

Experimental Protocols

Synthesis of Potassium Periodate

A common laboratory-scale synthesis of potassium periodate involves the oxidation of potassium iodate (B108269) (KIO₃) in an alkaline medium.

Experimental Workflow: Synthesis of Potassium Periodate

References

The Oxidizing Power of Potassium Periodate: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 15, 2025 – This technical guide provides an in-depth exploration of the oxidizing properties of potassium periodate (B1199274) (KIO₄), a versatile and potent oxidizing agent. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical characteristics, quantitative data, and key applications, with a focus on experimental protocols and mechanistic insights.

Introduction to Potassium Periodate

Potassium periodate is an inorganic salt that serves as a powerful oxidizing agent, particularly in acidic solutions.[1] It is a colorless crystalline solid with limited solubility in water.[2] Unlike other common periodates, it is primarily available in the metaperiodate form (IO₄⁻). Its potent oxidizing nature makes it a valuable reagent in various analytical and synthetic chemical processes.[3][4]

Physicochemical and Oxidizing Properties

Potassium periodate is a stable compound that decomposes at 582°C to form potassium iodate (B108269) and oxygen. As a strong oxidizer, it poses a fire risk when in contact with combustible materials and is irritating to the skin, eyes, and respiratory system.[5][6]

The oxidizing strength of the periodate ion is quantified by its standard reduction potential. In an acidic medium, the periodate ion is reduced to iodine, with a standard half-cell reduction potential that underscores its significant oxidizing capability.[5] The electrochemical oxidation of iodates on a lead dioxide anode, which has a standard electrode potential of E° = 1.6 V, is a modern method for the industrial-scale production of periodates.[7]

Table 1: Physicochemical Properties of Potassium Periodate

| Property | Value | Reference(s) |

| Chemical Formula | KIO₄ | [1] |

| Molar Mass | 230.00 g/mol | [1] |

| Appearance | Colorless crystals or white, granular powder | [5] |

| Melting Point | 582 °C (decomposes) | [1] |

| Solubility in Water | 0.42 g/100 mL at 20°C | [2] |

| Hazard Class | Oxidizing solids (Category 2) | [5] |

Key Applications and Experimental Protocols

The strong oxidizing nature of potassium periodate is harnessed in several key applications in both analytical chemistry and organic synthesis.

Determination of Manganese

Potassium periodate is a crucial reagent for the colorimetric determination of manganese.[3] It quantitatively oxidizes manganese (II) ions to the intensely colored permanganate (B83412) ion (MnO₄⁻), which can then be measured spectrophotometrically.[3][4]

This protocol outlines the steps for determining the manganese content in a fertilizer sample.

Materials:

-

Fertilizer sample with a known manganese content

-

Concentrated Nitric Acid (HNO₃)

-

Potassium periodate (KIO₄) solid

-

Potassium permanganate (KMnO₄) solid for standard solutions

-

Distilled water

-

250 mL Conical flasks

-

100 mL and 250 mL Volumetric flasks

-

Bunsen burner or heating plate

Procedure: [3]

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the fertilizer sample.

-

Transfer the sample to a 250 mL conical flask.

-

In a fume hood, carefully add 5 mL of concentrated nitric acid.

-

Once the initial reaction subsides, add about 2 g of potassium periodate.

-

-

Oxidation:

-

Dilute the solution to about 50 mL with distilled water.

-

Heat the solution to boiling and maintain boiling for 10 minutes. A purple color should develop, indicating the formation of permanganate.

-

If the color does not appear, cool the solution, add another 1 g of potassium periodate, and reheat.

-

-

Colorimetric Analysis:

-

Cool the solution to room temperature.

-

Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.

-

Prepare a series of standard potassium permanganate solutions of known concentrations.

-

Measure the absorbance of the sample solution and the standard solutions using a spectrophotometer at the wavelength of maximum absorbance for permanganate (approximately 525 nm).

-

Construct a calibration curve from the absorbance of the standard solutions and determine the concentration of manganese in the sample.

-

Diagram 1: Workflow for Manganese Determination

Caption: Workflow for the colorimetric determination of manganese using potassium periodate.

Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

The Malaprade reaction is a classic organic transformation that utilizes periodate to cleave the carbon-carbon bond of a vicinal diol (a 1,2-diol), yielding two carbonyl compounds (aldehydes or ketones).[8][9] This reaction is highly specific and proceeds under mild conditions, making it a valuable tool in synthetic chemistry, particularly for the structural elucidation of carbohydrates.[10][11]

The mechanism involves the formation of a cyclic periodate ester intermediate, which then undergoes fragmentation to give the carbonyl products.[8][12]

This protocol provides a general procedure for the oxidative cleavage of a simple vicinal diol, ethylene (B1197577) glycol.

Materials:

-

Ethylene glycol

-

Potassium periodate (KIO₄) solution (e.g., 0.01 mol/L)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 4.0)

-

Potassium iodide (KI) solution

-

Carbon tetrachloride (CCl₄) or other suitable organic solvent for extraction

-

Standard laboratory glassware (volumetric flasks, separating funnel)

Procedure: [1]

-

Reaction Setup:

-

In a 25 mL volumetric flask, place a known volume and concentration of the ethylene glycol solution.

-

Add 1.0 mL of the buffer solution (pH 4.0).

-

Add a stoichiometric excess of the potassium periodate solution (e.g., 2.0 mL of a 1.0×10⁻² mol/L solution).

-

Allow the reaction to proceed at room temperature for a set time (e.g., 4 minutes), during which the glycol cleavage occurs.

-

-

Quenching and Analysis of Excess Periodate:

-

To determine the amount of unreacted periodate, add a buffer solution to adjust the pH to 7.0.

-

Add an excess of potassium iodide solution. The unreacted periodate will oxidize the iodide to iodine (I₂).

-

The amount of iodine formed, which is proportional to the excess periodate, can be determined by titration with a standard sodium thiosulfate (B1220275) solution or by spectrophotometric measurement of the iodine extracted into an organic solvent.

-

-

Calculation:

-

The amount of periodate consumed in the reaction is calculated by subtracting the amount of excess periodate from the initial amount added. This consumed amount is stoichiometrically related to the initial amount of the vicinal diol.

-

Diagram 2: Malaprade Reaction Mechanism

Caption: Simplified mechanism of the Malaprade reaction.

Safety and Handling

Potassium periodate is a strong oxidizing agent and should be handled with care.[5] It is crucial to avoid contact with combustible materials, organic substances, and reducing agents.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[6] Store in a cool, dry, well-ventilated area away from incompatible substances.[13]

Conclusion

Potassium periodate is a powerful and selective oxidizing agent with significant applications in both analytical and synthetic chemistry. Its ability to specifically cleave vicinal diols and oxidize manganese ions makes it an indispensable tool for researchers and professionals in various scientific disciplines. Understanding its properties, reaction mechanisms, and proper handling procedures is essential for its effective and safe utilization in the laboratory.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for established safety protocols and experimental procedures. Always consult the relevant Safety Data Sheet (SDS) and established laboratory guidelines before handling any chemical.

References

- 1. zenodo.org [zenodo.org]

- 2. Development of a new radioanalytical technique for the determination of manganese(II) using potassium periodate | Semantic Scholar [semanticscholar.org]

- 3. canterbury.ac.nz [canterbury.ac.nz]

- 4. cdn.hach.com [cdn.hach.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Periodate - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 10. Glycol cleavage - Wikipedia [en.wikipedia.org]

- 11. chesci.com [chesci.com]

- 12. Malaprade Reaction (Chapter 77) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Protocol for oxidative cleavage of diols using potassium periodate.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxidative cleavage of vicinal diols (1,2-diols) is a powerful transformation in organic synthesis, allowing for the precise breaking of carbon-carbon bonds to yield aldehydes and ketones.[1] This reaction, commonly known as the Malaprade oxidation, is efficiently mediated by periodates, such as potassium periodate (B1199274) (KIO₄).[2] Potassium periodate is a strong oxidizing agent that offers high selectivity for vicinal diols, often without affecting other sensitive functional groups within the molecule. This application note provides a detailed protocol for the oxidative cleavage of diols using potassium periodate, including reaction mechanisms, experimental procedures, and quantitative data for representative substrates.

The reaction is characterized by its typically rapid and quantitative nature, proceeding under mild conditions.[3] The choice between potassium periodate and other periodate salts like sodium periodate (NaIO₄) or periodic acid (HIO₄) is often dictated by solubility and specific reaction requirements, though their reactivity is largely comparable.

Reaction Mechanism

The oxidative cleavage of vicinal diols by potassium periodate proceeds through the formation of a cyclic periodate ester intermediate.[1] This mechanism accounts for the high selectivity of the reaction for 1,2-diols. The stereochemical arrangement of the hydroxyl groups can influence the reaction rate, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate.[4]

The accepted mechanism involves the following steps:

-

Formation of a Cyclic Periodate Ester: The vicinal diol reacts with the periodate ion to form a cyclic diester of iodine(VII).[1][2]

-

Concerted Cleavage: The cyclic intermediate undergoes a concerted rearrangement of electrons, leading to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups.[1]

-

Product Formation: The final products are two carbonyl compounds (aldehydes or ketones, depending on the substitution of the diol) and a reduced iodate (B108269) species (IO₃⁻).[1]

Secondary hydroxyl groups are oxidized to aldehydes, while tertiary hydroxyl groups yield ketones.[1]

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: General mechanism of diol cleavage by potassium periodate.

Experimental Workflow Diagram

Caption: A typical experimental workflow for oxidative diol cleavage.

Experimental Protocols

The following protocols are representative examples of the oxidative cleavage of vicinal diols using a periodate reagent. While the specific example from Organic Syntheses utilizes sodium periodate, the procedure is analogous for potassium periodate, with adjustments for molecular weight differences.

General Protocol

-

Dissolution of Diol: The vicinal diol is dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., tetrahydrofuran, methanol, or dichloromethane) and water to facilitate the solubility of both the diol and the potassium periodate.[3]

-

Addition of Potassium Periodate: An aqueous solution of potassium periodate (typically 1.1 to 1.5 equivalents) is added to the diol solution. The addition may be performed at a reduced temperature (e.g., 0 °C) to control any initial exotherm.

-

Reaction: The reaction mixture is stirred at room temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours.

-

Work-up: Upon completion, the precipitated potassium iodate is removed by filtration. The filtrate is then typically extracted with an organic solvent.

-

Isolation and Purification: The combined organic layers are washed (e.g., with water and brine), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by standard methods such as distillation or column chromatography if necessary.

Example Protocol: Cleavage of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol

This procedure is adapted from a verified Organic Syntheses protocol for the cleavage of a protected mannitol (B672) derivative using sodium periodate, which is directly applicable to potassium periodate with molar equivalent adjustments.[5]

-

Reaction Setup: A solution of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol (10.0 g, 29.2 mmol) in dichloromethane (B109758) (100 mL) is prepared in a round-bottomed flask equipped with a magnetic stirrer.

-

Periodate Solution: A solution of potassium periodate (approximately 7.3 g, 31.8 mmol, 1.1 equivalents) in water (50 mL) is prepared.

-

Reaction: The aqueous potassium periodate solution is added to the stirred solution of the diol at room temperature. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is filtered to remove the precipitated potassium iodate. The organic layer is separated from the filtrate, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Isolation: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde product.

Data Presentation

The following table summarizes typical reaction conditions for the oxidative cleavage of various diols with periodate reagents.

| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1,2-Propanediol | KIO₄ (1.1) | Water | 25 | 0.5 | Acetaldehyde + Formaldehyde | >90 |

| cis-1,2-Cyclohexanediol | KIO₄ (1.2) | THF/Water | 25 | 1 | Adipaldehyde | ~95 |

| Tartaric Acid | KIO₄ (1.1) | Water | 25 | 0.25 | Glyoxylic Acid | >90 |

| 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | NaIO₄ (1.1) | Dichloromethane/Water | 25 | 2 | 2,3-O-cyclohexylidene-D-glyceraldehyde | 95-99 |

Note: The data presented is compiled from typical literature procedures and may vary based on specific experimental conditions.

Conclusion

The oxidative cleavage of vicinal diols using potassium periodate is a reliable and high-yielding method for the synthesis of aldehydes and ketones. The reaction proceeds through a well-understood mechanism involving a cyclic periodate ester, which accounts for its high selectivity. The mild reaction conditions and simple work-up procedures make this protocol a valuable tool for researchers, scientists, and professionals in drug development and organic synthesis.

References

Application Notes and Protocols for the Determination of Manganese Using Potassium Periodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of manganese is crucial in various fields, including environmental monitoring, industrial quality control, and biomedical research. One of the most reliable and widely used methods for this purpose is the oxidation of manganese(II) ions to the intensely colored permanganate (B83412) ion (MnO₄⁻) by potassium periodate (B1199274) (KIO₄) in an acidic solution.[1][2][3] The resulting purple solution can then be quantified spectrophotometrically, offering a simple, rapid, and accurate method for manganese analysis.[4] This method is particularly valued for its low cost and ability to avoid interference from certain substances.[4]

The underlying chemical reaction involves the oxidation of Mn²⁺ to MnO₄⁻ by periodate (IO₄⁻).[2] The reaction is typically carried out in a hot, acidic medium, often containing phosphoric acid to prevent the precipitation of manganese dioxide and to complex interfering ions such as iron(III).[5][6][7]

Principle of the Method

In an acidic solution, potassium periodate oxidizes manganese(II) ions to the highly colored permanganate ion. The intensity of the purple color produced is directly proportional to the concentration of manganese in the sample. The absorbance of the solution is measured using a spectrophotometer at a wavelength where the permanganate ion has maximum absorbance, typically around 525-530 nm.[2][4][5][8] By comparing the absorbance of the unknown sample to a series of standard solutions of known manganese concentrations, the concentration of manganese in the sample can be accurately determined.[2][9]

The redox reaction can be represented as follows: 2Mn²⁺ + 5IO₄⁻ + 3H₂O → 2MnO₄⁻ + 5IO₃⁻ + 6H⁺

Experimental Workflow

The general workflow for the determination of manganese using the potassium periodate method is outlined below.

References

- 1. nbinno.com [nbinno.com]

- 2. canterbury.ac.nz [canterbury.ac.nz]

- 3. SSERC | Determination of manganese in steel [sserc.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. dairyknowledge.in [dairyknowledge.in]

- 6. info.gfschemicals.com [info.gfschemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. celinaschools.org [celinaschools.org]

Step-by-step guide for periodic acid-Schiff (PAS) staining with potassium periodate.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Periodic Acid-Schiff (PAS) stain is a fundamental histochemical method used to detect polysaccharides, such as glycogen (B147801), and other carbohydrate-rich macromolecules like glycoproteins and glycolipids within tissue samples. This technique is invaluable in a wide range of research and diagnostic applications, from studying glycogen storage diseases to identifying specific cell types and basement membranes.

The core principle of the PAS stain lies in the selective oxidation of 1,2-glycols present in carbohydrates. This oxidation is achieved using a periodic acid solution, which in this protocol is prepared using potassium periodate (B1199274). The reaction cleaves the carbon-carbon bond between adjacent hydroxyl groups, forming reactive aldehyde groups. These newly formed aldehydes then react with Schiff's reagent, a colorless solution that becomes a vibrant magenta color upon binding to the aldehydes. This color change allows for the visualization and localization of PAS-positive substances within the tissue architecture.

A crucial aspect of PAS staining is the use of a counterstain, typically hematoxylin (B73222), which stains the cell nuclei blue. This provides morphological context and contrast to the magenta-stained carbohydrates. For studies focusing specifically on glycogen, a control slide treated with diastase (B600311) or amylase, enzymes that digest glycogen, should be included. The absence of magenta staining on the enzyme-treated slide confirms the presence of glycogen in the test slide.

Quantitative analysis of PAS staining can be achieved through techniques like microdensitometry, where the intensity of the magenta color is measured and correlated with the concentration of the carbohydrate of interest.[1][2][3] This allows for a more objective assessment of changes in glycogen stores or other PAS-positive materials in response to experimental conditions or in disease states.

Experimental Protocols

Reagent Preparation

| Reagent | Composition | Instructions |

| Potassium Periodate Solution (0.8%) | Potassium Periodate (KIO₄) | 0.8 g |

| Nitric Acid (HNO₃), 0.3% aqueous | 100 mL | |

| Schiff's Reagent | Basic Fuchsin | 1.0 g |

| Distilled Water | 200 mL | |

| Potassium Metabisulfite (B1197395) (K₂S₂O₅) | 2.0 g | |

| Concentrated Hydrochloric Acid (HCl) | 2.0 mL | |

| Mayer's Hematoxylin | Hematoxylin | 1 g |

| Distilled Water | 1000 mL | |

| Sodium Iodate (B108269) | 0.2 g | |

| Aluminum Potassium Sulfate (Alum) | 50 g | |

| Glacial Acetic Acid | 20 mL |

Preparation of Potassium Periodate Solution: Dissolve 0.8 g of potassium periodate in 100 mL of 0.3% aqueous nitric acid. Stir until fully dissolved. This solution is stable.

Preparation of Schiff's Reagent: Bring 200 mL of distilled water to a boil. Remove from heat and immediately add 1.0 g of basic fuchsin. Cool to 50°C. Add 2.0 g of potassium metabisulfite and 2.0 mL of concentrated hydrochloric acid. Stopper the flask, mix well, and allow to stand in the dark at room temperature for 24-48 hours. The solution should become straw-colored to colorless. Add 0.5 g of activated charcoal, shake for 1 minute, and filter. Store in a dark, tightly stoppered bottle at 4°C.

Preparation of Mayer's Hematoxylin: Dissolve 1 g of hematoxylin in 1000 mL of distilled water, heating gently if necessary. Add 0.2 g of sodium iodate and 50 g of alum. Shake to dissolve. Add 20 mL of glacial acetic acid. The solution is ready for immediate use.

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Hydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 3 minutes.

-

Rinse in running tap water for 5 minutes.

-

-

Oxidation:

-

Immerse slides in 0.8% potassium periodate solution for 10 minutes at room temperature.

-

Rinse in several changes of distilled water.

-

-

Staining with Schiff's Reagent:

-

Immerse slides in Schiff's reagent in a Coplin jar for 15-30 minutes at room temperature, or until the desired staining intensity is achieved.

-

Wash in running lukewarm tap water for 5-10 minutes to allow the color to develop.

-

-

Counterstaining:

-

Immerse slides in Mayer's hematoxylin for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

"Blue" the hematoxylin by dipping in a weak alkaline solution (e.g., Scott's tap water substitute or 0.1% ammonia (B1221849) water) for 30-60 seconds.

-

Wash in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol and two changes of 100% ethanol, 3 minutes each.

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Data Presentation

Quantitative Analysis of Glycogen Content

The intensity of the PAS stain can be quantified using microdensitometry to provide an estimate of glycogen content. The optical density of the stained tissue is measured and can be correlated with biochemically determined glycogen levels.

| Parameter | Correlation with Biochemical Glycogen Measurement | Reference |

| Semiquantitative Microdensitometry Data | r² = 0.993, P < 0.001 | [3] |

| Calibration Curve (External Standard) | r² = 0.945, P < 0.001 | [3] |

Effect of Fixation on Glycogen Preservation for PAS Staining

The choice of fixative can significantly impact the preservation and subsequent staining of glycogen. Alcoholic fixatives are generally preferred for optimal glycogen retention.

| Fixative | Fixation Temperature | Staining Outcome for Glycogen |

| 10% Neutral Buffered Formalin (NBF) | 4°C | Good |

| Room Temperature | Good | |

| 80% Ethanol | 4°C | Good |

| Room Temperature | Good | |

| Bouin's Solution | 4°C | Good |

| Room Temperature | Poor |

Visualizations

Chemical Principle of PAS Staining

Caption: Chemical reaction of PAS staining.

Experimental Workflow for PAS Staining

Caption: Step-by-step workflow of the PAS staining protocol.

References

- 1. Calibration of quantitative histochemical methods: estimation of glycogen content of muscle fibers using the PAS reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative PAS assay of some carbohydrate compounds and detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling Polysaccharide Architecture: The Role of Potassium Periodate in Structural Analysis

For Immediate Release

[City, State] – [Date] – In the intricate world of drug development and biomedical research, understanding the precise structure of polysaccharides is paramount. These complex carbohydrates play crucial roles in biological processes, and their structural elucidation is a key step in harnessing their therapeutic potential. A powerful and well-established chemical tool in this endeavor is potassium periodate (B1199274) (KIO₄), which enables researchers to selectively cleave specific bonds within polysaccharide chains, revealing vital information about their monomer composition, linkage patterns, and branching. This application note provides detailed protocols and insights into the use of potassium periodate for the structural analysis of polysaccharides, aimed at researchers, scientists, and professionals in the field.